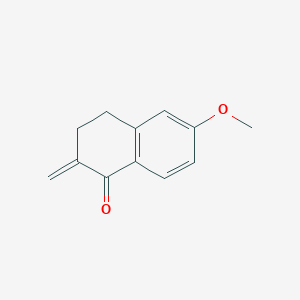

2-Methylene-6-methoxytetralin-1-one

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

6-methoxy-2-methylidene-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C12H12O2/c1-8-3-4-9-7-10(14-2)5-6-11(9)12(8)13/h5-7H,1,3-4H2,2H3 |

InChI Key |

QJSMBFOQGUOWQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-methylene-6-methoxytetralin-1-one with three structurally related tetralin derivatives:

Thermal and Stability Data

While direct data for this compound is scarce, extrapolation from analogs suggests:

- Melting Point : Estimated 80–90°C (lower than 6-methoxy-2-tetralone, which melts at 102–104°C due to reduced crystallinity from the methylene group).

- Oxidative Stability : Less stable than 6-methoxy-2-tetralone due to the conjugated alkene, requiring inert atmospheres during storage.

Key Studies

Synthetic Routes :

- 6-Methoxy-2-tetralone is synthesized via a three-step process involving MCPBA (meta-chloroperbenzoic acid)-mediated epoxidation and hydroboration-oxidation . This method could be adapted for this compound by modifying the oxidation steps.

- Bromination of 6-methoxytetralin followed by methoxylation yields dimethoxy derivatives, a strategy applicable to introducing substituents in the target compound .

Reactivity Insights: The methylene group in this compound is susceptible to nucleophilic attacks, as seen in analogous systems, enabling the formation of C–C bonds for terpenoid side chains .

Limitations and Challenges

- Stereochemical Control : The methoxy group’s directing effects can lead to regioselectivity issues in multi-step syntheses.

- Scalability : Current methods for analogs require expensive reagents like MCPBA, which may limit industrial adoption.

Preparation Methods

Friedel-Crafts Acylation of Anisole

Procedure :

-

Anisole is reacted with γ-butyrolactone or 4-phenylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃, Bi(NTf₂)₃) under anhydrous conditions.

-

Key Steps :

-

Acylation : Formation of 4-(4-methoxyphenyl)butanoyl intermediate.

-

Cyclization : Intramolecular Friedel-Crafts reaction to form the tetralone ring.

-

-

Conditions :

-

Yield : 73.5–85.8% after purification via solvent extraction (ethyl acetate/hexanes) and recrystallization (isopropanol/petroleum ether).

Oxidation of 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Procedure :

-

Autoxidation of 6-methoxy-1,2,3,4-tetrahydronaphthalene using Cr³⁺ or Cu²⁺ catalysts to form 6-methoxy-1-tetralol, followed by oxidation to the ketone.

-

Oxidants : O₂ (air), quinones.

-

Yield : Moderate (50–70%), with challenges in separating intermediates.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Yield | Stability |

|---|---|---|---|---|

| Formaldehyde Condensation | TFA/N-methylaniline | -5°C to 0°C | 91% | Low (requires cold storage) |

| Aldol Condensation | NaOH | 0–5°C | 65–75% | Moderate |

Key Observations :

-

Acid Catalysis : Higher yields but necessitates stringent temperature control.

-

Base-Mediated : Lower yields but simpler workup.

Challenges and Optimization Strategies

Polymerization Mitigation

Solvent Selection

-

Polar Aprotic Solvents : Dichloromethane and THF enhance reagent solubility without side reactions.

-

Avoidance of Protic Solvents : Methanol/water systems in aldol condensation require precise stoichiometry to avoid hydrolysis.

Recent Advances

Flow Chemistry Applications

Q & A

Q. What are the validated synthetic routes for 2-Methylene-6-methoxytetralin-1-one, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst in dichloromethane (DCM) . Key parameters include:

- Temperature control : Maintain ≤25°C to avoid side reactions.

- Solvent purity : Use anhydrous DCM to prevent hydrolysis of intermediates.

- Workup : Quench AlCl₃ with aqueous ammonium hydroxide, followed by extraction and magnesium sulfate drying . Validation requires GC-MS to confirm intermediate purity and NMR (¹H/¹³C) for structural verification .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ:

- Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.

- Analytical tools : Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times against fresh samples .

- Storage recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : ¹H NMR to identify methoxy (δ 3.2–3.8 ppm) and methylene protons (δ 5.5–6.0 ppm); ¹³C NMR for carbonyl (δ ~200 ppm) and aromatic carbons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₂O₂) with <2 ppm error .

- IR spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Contradictions arise from tautomerism or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) across –40°C to 60°C.

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond lengths and angles .

Q. What experimental designs are suitable for studying the environmental adsorption behavior of this compound?

Methodological Answer: To assess surface interactions (e.g., indoor/outdoor particulate matter):

- Microscale adsorption assays : Expose the compound to silica, cellulose, or PVC surfaces under controlled humidity (30–80% RH).

- Quantification : Use LC-MS/MS with isotopically labeled analogs (e.g., ¹³C-labeled) as internal standards .

- Surface characterization : Pair with ToF-SIMS or AFM to analyze molecular orientation on substrates .

Q. How can mechanistic studies elucidate the compound’s reactivity in photochemical or oxidative environments?

Methodological Answer: Design controlled oxidation/photolysis experiments:

- Radical trapping : Add TEMPO or BHT to quench reactive oxygen species (ROS); monitor via EPR spectroscopy.

- Isotope labeling : Use ¹⁸O₂ to track oxygen incorporation in degradation products via HRMS .

- Kinetic profiling : Use stopped-flow UV-Vis to measure reaction rates under varying pH and light intensity .

Q. What strategies address data reproducibility challenges in toxicity studies of this compound?

Methodological Answer: Follow ATSDR guidelines for toxicological profiling :

- Standardized assays : Use OECD-approved protocols (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀).

- Data cross-validation : Compare results across multiple platforms (e.g., in vitro hepatocyte assays vs. in vivo rodent models) .

- Metadata reporting : Document solvent purity, cell passage numbers, and exposure durations in public repositories (e.g., NIH RePORTER) .

Data Contradiction and Synthesis Challenges

Q. How should researchers reconcile discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

- Bioactivity retesting : Re-evaluate under standardized conditions (e.g., fixed ATP levels in kinase assays).

- Impurity profiling : Use orthogonal methods (HPLC-DAD, LC-MS) to quantify byproducts ≥0.1% .

- Meta-analysis : Aggregate data from TOXCENTER, PubMed, and NTRL to identify consensus trends .

Q. What computational tools predict the metabolic pathways of this compound in biological systems?

Methodological Answer: Leverage in silico platforms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.